molecular formula C9H11NO3 B3395804 Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate CAS No. 13720-81-5

Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate

Cat. No. B3395804
CAS RN: 13720-81-5
M. Wt: 181.19 g/mol
InChI Key: GVBGGNNRTJHVNV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate, also known as EMPC, is an important organic compound. It has a pyridine ring with a carboxylic acid group and a methyl ketone group attached to it. EMPC has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.

Biochemical And Physiological Effects

Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the induction of apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, further studies may be conducted to evaluate its potential toxicity and to optimize its biological activities for specific applications.

Scientific Research Applications

Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other organic compounds and as a potential drug candidate. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.

properties

IUPAC Name

ethyl 6-methyl-1-oxidopyridin-1-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-7(2)10(12)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBGGNNRTJHVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C[N+](=C(C=C1)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567472
Record name Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate

CAS RN

13720-81-5
Record name NSC101603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 14.9 g of ethyl 6-methylnicotinate, 60 ml of acetic acid and 21.5 ml of 30% hydrogen peroxide was stirred at 80° C. for 16 hours, the reaction liquid was concentrated under a reduced pressure, water was added to the concentrate, and the mixture was extracted with chloroform. The chloroform layer was washed with an aqueous solution of potassium carbonate and dried over anhydrous potassium carbonate, and the solvent was removed under a reduced pressure to obtain 14.0 g of 5-ethoxycarbonyl-2-methyl pyridine-1-oxide. ##STR6##
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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